molecular formula C6H5Br2F2N B13719496 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide

3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide

Cat. No.: B13719496
M. Wt: 288.92 g/mol
InChI Key: QGAOYGHVMJTGKS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromomethyl and difluoropyridine groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide typically involves the bromination of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 3-position of the pyridine ring, resulting in the formation of 3-(Bromomethyl)-2,6-difluoropyridine .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The difluoropyridine moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is unique due to the presence of both bromomethyl and difluoropyridine groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications. The difluoropyridine moiety enhances the compound’s ability to participate in diverse chemical reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .

Properties

Molecular Formula

C6H5Br2F2N

Molecular Weight

288.92 g/mol

IUPAC Name

3-(bromomethyl)-2,6-difluoropyridine;hydrobromide

InChI

InChI=1S/C6H4BrF2N.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H

InChI Key

QGAOYGHVMJTGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)F)F.Br

Origin of Product

United States

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